GSK 3 Inhibitor IX

Description

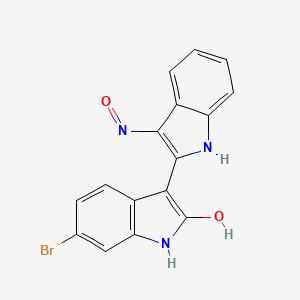

Structure

3D Structure

Propriétés

IUPAC Name |

6-bromo-3-(3-nitroso-1H-indol-2-yl)-1H-indol-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10BrN3O2/c17-8-5-6-9-12(7-8)19-16(21)13(9)15-14(20-22)10-3-1-2-4-11(10)18-15/h1-7,18-19,21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAQUSDSPQYQNBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)C3=C(NC4=C3C=CC(=C4)Br)O)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60648023 | |

| Record name | 6-Bromo-3-[3-(hydroxyamino)-2H-indol-2-ylidene]-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60648023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

667463-62-9 | |

| Record name | 6-Bromoindirubin-3'-oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0667463629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-bromoindirubin-3'-oxime | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03444 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 6-Bromo-3-[3-(hydroxyamino)-2H-indol-2-ylidene]-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60648023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2'Z,3'E)-6-Bromoindirubin-3'-oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of GSK-3 Inhibitor IX

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycogen Synthase Kinase-3 (GSK-3) is a constitutively active serine/threonine kinase implicated in a multitude of cellular processes, including metabolism, cell proliferation, and neurodevelopment. Its dysregulation is associated with various pathologies such as Alzheimer's disease, bipolar disorder, and cancer. GSK-3 Inhibitor IX, also known as 6-bromoindirubin-3'-oxime (BIO), is a potent and selective inhibitor of GSK-3. This document provides a comprehensive overview of the mechanism of action of GSK-3 Inhibitor IX, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows.

Core Mechanism of Action: ATP-Competitive Inhibition

Quantitative Data: Potency and Selectivity

GSK-3 Inhibitor IX exhibits high potency for GSK-3 and significant selectivity over other kinases. The available quantitative data is summarized in the table below.

| Parameter | Target | Value | Notes |

| IC50 | GSK-3α/β | 5 nM | Cell-free assay.[1][2][5] |

| IC50 | CDK1/cyclin B | 320 nM | Demonstrates over 60-fold selectivity for GSK-3.[1][6] |

| IC50 | CDK5/p25 | 80-83 nM | Shows approximately 16-fold selectivity for GSK-3.[1][2][6] |

| IC50 | TYK2 | 30 nM | Also exhibits pan-JAK inhibitory activity.[1][2] |

| IC50 | JAK1 | 1.5 µM | |

| IC50 | JAK2 | 8.0 µM | |

| IC50 | JAK3 | 0.5 µM |

Impact on Key Signaling Pathways

GSK-3 is a critical node in several major signaling pathways. Inhibition by GSK-3 Inhibitor IX leads to significant downstream effects.

Wnt/β-catenin Signaling Pathway

In the absence of a Wnt signal, GSK-3 phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. By inhibiting GSK-3, GSK-3 Inhibitor IX prevents the phosphorylation of β-catenin, leading to its stabilization, accumulation in the cytoplasm, and subsequent translocation to the nucleus. In the nucleus, β-catenin acts as a transcriptional co-activator, inducing the expression of Wnt target genes involved in cell proliferation and differentiation.[7]

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is another major regulator of GSK-3 activity. Akt (Protein Kinase B) can phosphorylate GSK-3β at Serine 9, leading to its inhibition. While GSK-3 Inhibitor IX directly inhibits GSK-3 irrespective of its phosphorylation state, its effects can mimic the downstream consequences of Akt activation.

Experimental Protocols

The following protocols provide detailed methodologies for assessing the activity of GSK-3 Inhibitor IX.

In Vitro Radiometric Kinase Assay

This assay measures the direct inhibition of GSK-3β activity by quantifying the incorporation of radiolabeled phosphate into a peptide substrate.

Materials:

-

Active GSK-3β enzyme

-

GSK-3 peptide substrate (e.g., a peptide derived from glycogen synthase)

-

GSK-3 Inhibitor IX

-

Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

[γ-³²P]ATP

-

10 mM ATP stock solution

-

P81 phosphocellulose paper

-

1% Phosphoric acid solution

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of GSK-3 Inhibitor IX in the appropriate solvent (e.g., DMSO) and then dilute in Kinase Assay Buffer.

-

In a microcentrifuge tube, combine the Kinase Assay Buffer, the peptide substrate, and the diluted GSK-3 Inhibitor IX or vehicle control.

-

Add the active GSK-3β enzyme to the mixture and briefly pre-incubate.

-

Initiate the kinase reaction by adding [γ-³²P]ATP. The final reaction volume is typically 25-50 µL.

-

Incubate the reaction at 30°C for 15-30 minutes.

-

Stop the reaction by spotting 20 µL of the reaction mixture onto a P81 phosphocellulose paper strip.

-

Wash the P81 papers three times for 10 minutes each in 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Air dry the P81 papers and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition relative to the vehicle control.

Cell-Based β-catenin Accumulation Assay (Western Blot)

This assay assesses the ability of GSK-3 Inhibitor IX to inhibit GSK-3 in a cellular context by measuring the accumulation of its downstream target, β-catenin.

Materials:

-

Cell line (e.g., HEK293T, SH-SY5Y)

-

Cell culture medium and supplements

-

GSK-3 Inhibitor IX

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-β-catenin and anti-loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with various concentrations of GSK-3 Inhibitor IX or vehicle control for a specified time (e.g., 4-16 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-β-catenin antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the β-catenin signal to the loading control to determine the fold-change in β-catenin levels.[8][9][10]

Cell-Based Tau Phosphorylation Assay (Western Blot)

This method evaluates the effect of GSK-3 Inhibitor IX on the phosphorylation of tau, a key substrate of GSK-3 implicated in neurodegenerative diseases.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y) or primary neurons

-

GSK-3 Inhibitor IX

-

Lysis buffer, protein quantification kit, and Western blot reagents (as in 4.2)

-

Primary antibodies: anti-phospho-Tau (e.g., at Ser396, Ser202/Thr205 - AT8) and anti-total-Tau

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Culture and Treatment: Culture and treat neuronal cells with GSK-3 Inhibitor IX as described for the β-catenin assay.

-

Western Blotting: Perform cell lysis, protein quantification, SDS-PAGE, and protein transfer as previously described.

-

Antibody Incubation: After blocking, incubate separate membranes with either the anti-phospho-Tau antibody or the anti-total-Tau antibody.

-

Detection and Analysis: Proceed with secondary antibody incubation, detection, and band quantification. Calculate the ratio of phospho-Tau to total Tau to assess the specific effect on tau phosphorylation.[11][12][13]

Conclusion

GSK-3 Inhibitor IX is a well-characterized, potent, and selective ATP-competitive inhibitor of GSK-3α and GSK-3β. Its mechanism of action leads to the modulation of critical signaling pathways, most notably the Wnt/β-catenin and PI3K/Akt pathways. The experimental protocols detailed in this guide provide robust methods for researchers to further investigate the biochemical and cellular effects of this and other GSK-3 inhibitors, facilitating drug discovery and development efforts targeting this important kinase.

References

- 1. GSK 3 Inhibitor IX | CDK | Tyrosine Kinases | GSK-3 | TargetMol [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. scbt.com [scbt.com]

- 4. Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GSK-3 Inhibition | GSK-3 Inhibitor Review [selleckchem.com]

- 6. GSK-3 Inhibitor IX (BIO) | CAS:667463-62-9 | GSK-3α/GSK-3β inhibitor, cell-permeable, ATP-competitive and reversible | High Purity | Manufacturer BioCrick [biocrick.com]

- 7. mdpi.com [mdpi.com]

- 8. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. addgene.org [addgene.org]

- 10. origene.com [origene.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Isoform-selective decrease of glycogen synthase kinase-3-beta (GSK-3β) reduces synaptic tau phosphorylation, transcellular spreading, and aggregation - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Role of GSK-3 Inhibitor IX: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core functions and mechanisms of GSK-3 Inhibitor IX, a potent and selective inhibitor of Glycogen Synthase Kinase-3 (GSK-3). Also known as 6-bromoindirubin-3'-oxime (BIO), this small molecule has emerged as a critical tool in dissecting the complex roles of GSK-3 in a multitude of cellular processes and as a potential therapeutic agent in various disease models, including cancer and neurodegenerative disorders.

Core Function and Mechanism of Action

GSK-3 Inhibitor IX is a cell-permeable, reversible, and ATP-competitive inhibitor of both GSK-3 isoforms, GSK-3α and GSK-3β. Its primary function is to block the kinase activity of GSK-3, thereby preventing the phosphorylation of its downstream substrates. This inhibition mimics the activation of the Wnt/β-catenin signaling pathway, a crucial pathway involved in embryonic development, cell proliferation, and differentiation.

By inhibiting GSK-3, GSK-3 Inhibitor IX prevents the phosphorylation and subsequent degradation of β-catenin. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it acts as a transcriptional co-activator, modulating the expression of genes involved in cell fate decisions.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with GSK-3 Inhibitor IX, providing a comparative overview of its potency and selectivity.

| Target | IC50 (nM) | Notes |

| GSK-3α/β | 5 | Potent and selective inhibition. |

| CDK1/cyclinB | 320 | Moderate inhibition. |

| CDK5/p25 | 83 | Moderate inhibition. |

| JAK1 | 1500 | Weaker inhibition. |

| JAK2 | 8000 | Weaker inhibition. |

| JAK3 | 500 | Moderate inhibition. |

| TYK2 | 30 | Potent inhibition. |

Table 1: Inhibitory Activity of GSK-3 Inhibitor IX against Various Kinases. The IC50 values indicate the concentration of the inhibitor required to reduce the activity of the kinase by 50%.

Key Signaling Pathways Modulated by GSK-3 Inhibitor IX

GSK-3 is a critical node in several signaling pathways. Inhibition by GSK-3 Inhibitor IX can therefore have wide-ranging effects on cellular function.

Wnt/β-Catenin Signaling Pathway

As a primary regulator of the Wnt/β-catenin pathway, GSK-3 Inhibitor IX promotes the stabilization and nuclear translocation of β-catenin, leading to the activation of Wnt target genes.

Caption: Wnt/β-catenin signaling pathway with and without GSK-3 inhibition.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a key regulator of cell survival and proliferation. Akt can phosphorylate and inhibit GSK-3, thus cross-talk exists between these two pathways.

Caption: PI3K/Akt signaling pathway and its interaction with GSK-3.

JAK/STAT Signaling Pathway

GSK-3 Inhibitor IX has also been shown to inhibit Janus kinases (JAKs), which are key components of the JAK/STAT signaling pathway involved in immunity and inflammation.

Caption: JAK/STAT signaling pathway and the inhibitory effect of GSK-3 Inhibitor IX.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of the functions of GSK-3 Inhibitor IX.

In Vitro Kinase Assay

This protocol is used to determine the inhibitory activity of GSK-3 Inhibitor IX on GSK-3.

Materials:

-

Purified recombinant GSK-3β enzyme

-

GSK-3 specific peptide substrate (e.g., a pre-phosphorylated peptide)

-

GSK-3 Inhibitor IX (dissolved in DMSO)

-

Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)

-

[γ-³²P]ATP

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of GSK-3 Inhibitor IX in kinase reaction buffer.

-

In a microcentrifuge tube, combine the GSK-3β enzyme, the peptide substrate, and the diluted inhibitor or DMSO (vehicle control).

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 20-30 minutes).

-

Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the amount of incorporated ³²P using a scintillation counter.

-

Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Apoptosis Assay (Flow Cytometry)

This protocol is used to assess the effect of GSK-3 Inhibitor IX on apoptosis in a cell line of interest.

Materials:

-

Cell line of interest (e.g., SH-SY5Y neuroblastoma cells)

-

Cell culture medium and supplements

-

GSK-3 Inhibitor IX (dissolved in DMSO)

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Seed the cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of GSK-3 Inhibitor IX or DMSO for the desired time period (e.g., 24-48 hours).

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Analyze the stained cells using a flow cytometer.

-

Quantify the percentage of apoptotic cells (Annexin V positive) and necrotic cells (Annexin V and PI positive).

Cell Cycle Analysis (Flow Cytometry)

This protocol is used to determine the effect of GSK-3 Inhibitor IX on the cell cycle distribution.

Materials:

-

Cell line of interest

-

Cell culture medium and supplements

-

GSK-3 Inhibitor IX (dissolved in DMSO)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed the cells and treat with GSK-3 Inhibitor IX as described in the apoptosis assay protocol.

-

Harvest the cells and wash with PBS.

-

Fix the cells in cold 70% ethanol and store at -20°C overnight.

-

Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blot for β-catenin Stabilization

This protocol is used to visualize the effect of GSK-3 Inhibitor IX on the accumulation of β-catenin.

Materials:

-

Cell line of interest

-

GSK-3 Inhibitor IX (dissolved in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (anti-β-catenin, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Treat the cells with GSK-3 Inhibitor IX or DMSO.

-

Lyse the cells and determine the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody against β-catenin.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Probe the same membrane with an antibody against a loading control (e.g., β-actin) to ensure equal protein loading.

Neuroprotection Assay

This protocol assesses the neuroprotective effects of a GSK-3 inhibitor, such as Tideglusib, against a neurotoxic insult in a neuronal cell line.

Materials:

-

SH-SY5Y neuroblastoma cells

-

Cell culture medium (e.g., DMEM/F12) with supplements

-

Neurotoxic agent (e.g., 6-hydroxydopamine (6-OHDA) or Amyloid-β peptide)

-

Tideglusib (dissolved in DMSO)

-

MTT or other viability assay reagent

-

Microplate reader

Procedure:

-

Differentiate SH-SY5Y cells into a neuronal phenotype by treating with retinoic acid for several days.

-

Pre-treat the differentiated cells with various concentrations of Tideglusib for a specified time (e.g., 1-2 hours).

-

Expose the cells to the neurotoxic agent for a duration known to induce cell death (e.g., 24 hours).

-

Assess cell viability using an MTT assay or a similar method.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

Conclusion

GSK-3 Inhibitor IX is a powerful research tool that has significantly advanced our understanding of the multifaceted roles of GSK-3 in cellular signaling and disease. Its ability to selectively inhibit GSK-3 provides a means to probe the intricate connections between pathways such as Wnt/β-catenin, PI3K/Akt, and JAK/STAT. The detailed experimental protocols provided in this guide are intended to empower researchers to further explore the therapeutic potential of GSK-3 inhibition in a variety of contexts, from cancer biology to neurodegenerative disease research. As drug development efforts continue to focus on targeted therapies, a thorough understanding of the function and application of specific inhibitors like GSK-3 Inhibitor IX is paramount.

The Discovery and History of GSK-3 Inhibitor IX: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycogen Synthase Kinase 3 (GSK-3) is a ubiquitously expressed and highly conserved serine/threonine kinase that plays a pivotal role in a multitude of cellular processes. Dysregulation of GSK-3 activity has been implicated in a wide array of diseases, including neurodegenerative disorders, metabolic diseases, and cancer, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth exploration of GSK-3 Inhibitor IX, a potent and selective inhibitor of GSK-3. We will delve into its discovery, historical context, mechanism of action, and the key experimental methodologies used in its characterization.

Discovery and History: From Traditional Medicine to a Potent Kinase Inhibitor

The story of GSK-3 Inhibitor IX, also known as 6-Bromoindirubin-3'-oxime (BIO), is rooted in the history of traditional Chinese medicine. It belongs to the indirubin family of compounds, which are isomers of indigo. Indirubin is the active component of Danggui Longhui Wan, a traditional Chinese medicine formulation that has been used for centuries to treat various ailments, including chronic myelogenous leukemia.

The journey of indirubins from a traditional remedy to a subject of modern drug discovery began with the efforts to identify the active principle in these herbal preparations. In the late 20th century, scientific investigation revealed the anti-proliferative and pro-apoptotic effects of indirubin. This led to further exploration of its mechanism of action and the synthesis of various derivatives to improve its potency and selectivity.

A significant breakthrough came with the discovery that indirubins act as inhibitors of cyclin-dependent kinases (CDKs). This finding spurred further research into their potential as kinase inhibitors. Subsequent screening of indirubin derivatives against a panel of kinases led to the identification of 6-Bromoindirubin-3'-oxime (BIO) as a highly potent and selective inhibitor of GSK-3. This discovery, published in the early 2000s, marked a pivotal moment in the study of GSK-3 and provided researchers with a powerful chemical tool to probe the function of this critical enzyme.

Quantitative Data: Potency and Selectivity of GSK-3 Inhibitor IX

GSK-3 Inhibitor IX (BIO) has been extensively characterized for its inhibitory activity against GSK-3 and other kinases. The following table summarizes its reported half-maximal inhibitory concentration (IC50) values.

| Kinase Target | IC50 (nM) |

| GSK-3α/β | 5 |

| CDK1/cyclin B | 320 |

| CDK5/p25 | 80 |

| CDK2/cyclin A | ~300 |

| TYK2 | 30 |

| JAK1 | 1500 |

| JAK2 | 8000 |

| JAK3 | 500 |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the discovery and characterization of GSK-3 Inhibitor IX.

Synthesis of 6-Bromoindirubin-3'-oxime (GSK-3 Inhibitor IX)

The synthesis of GSK-3 Inhibitor IX is a two-step process starting from the commercially available 6-bromoisatin and indoxyl acetate.[1][2]

Step 1: Synthesis of 6-Bromoindirubin

This step involves a lipase-triggered aldol condensation reaction.

-

Materials:

-

6-Bromoisatin

-

Indoxyl acetate

-

Burkholderia cepacia lipase (Amano PS-IM)

-

Triethylamine

-

2-Propanol

-

Anhydrous and anaerobic tetrahydrofuran (THF)

-

-

Procedure:

-

In a reaction vessel under anhydrous and anaerobic conditions, dissolve 6-bromoisatin and indoxyl acetate in THF.

-

Add Burkholderia cepacia lipase, triethylamine, and 2-propanol to the mixture.

-

The lipase catalyzes the deacetylation of indoxyl acetate to generate the indoxyl anion in situ.

-

The indoxyl anion then undergoes an aldol condensation with 6-bromoisatin.

-

The reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the crude 6-bromoindirubin is isolated. The reported yield for this reaction is approximately 82%.[1][2]

-

Step 2: Oximation of 6-Bromoindirubin

The crude 6-bromoindirubin from the previous step is converted to the final product, 6-Bromoindirubin-3'-oxime.

-

Materials:

-

Crude 6-Bromoindirubin

-

Hydroxylamine hydrochloride

-

Pyridine

-

-

Procedure:

-

The crude 6-bromoindirubin is dissolved in pyridine.

-

Hydroxylamine hydrochloride is added to the solution.

-

The reaction mixture is heated to reflux and stirred for several hours.

-

The progress of the reaction is monitored by TLC.

-

After the reaction is complete, the mixture is cooled, and the product is precipitated by the addition of water.

-

The precipitate is collected by filtration, washed with water, and dried to yield 6-Bromoindirubin-3'-oxime. The reported yield for this two-step synthesis is approximately 78%.[1]

-

In Vitro GSK-3 Kinase Assay

This protocol describes a radioactive kinase assay to determine the inhibitory activity of GSK-3 Inhibitor IX against GSK-3.

-

Materials:

-

Purified recombinant GSK-3β enzyme

-

GSK-3 specific substrate peptide (e.g., GS-1 peptide: YRRAAVPPSPSLSRHSSPHQSpEDEEE)

-

[γ-³²P]ATP

-

Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)

-

GSK-3 Inhibitor IX (dissolved in DMSO)

-

Phosphocellulose paper (e.g., Whatman P81)

-

0.75% Phosphoric acid

-

Scintillation counter

-

-

Procedure:

-

Prepare the kinase reaction mixture in the assay buffer containing the GSK-3 substrate peptide and [γ-³²P]ATP.

-

Add varying concentrations of GSK-3 Inhibitor IX or DMSO (vehicle control) to the reaction mixture.

-

Initiate the kinase reaction by adding the purified GSK-3β enzyme.

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 20-30 minutes).

-

Stop the reaction by spotting an aliquot of the reaction mixture onto the phosphocellulose paper.

-

Wash the phosphocellulose papers extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the amount of ³²P incorporated into the substrate peptide using a scintillation counter.

-

Calculate the percentage of GSK-3 inhibition for each concentration of the inhibitor and determine the IC50 value.

-

Cell-Based Assay for β-Catenin Accumulation

This protocol describes a method to assess the in-cell activity of GSK-3 Inhibitor IX by measuring the accumulation of β-catenin, a key downstream target of GSK-3 in the Wnt signaling pathway.

-

Materials:

-

A suitable cell line (e.g., HEK293T, CHO-K1, or a cancer cell line with active Wnt signaling)

-

Cell culture medium and supplements

-

GSK-3 Inhibitor IX (dissolved in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibody against β-catenin

-

Secondary antibody conjugated to a detectable marker (e.g., HRP for Western blotting or a fluorescent dye for immunofluorescence)

-

Detection reagents

-

-

Procedure (Western Blotting):

-

Seed the cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of GSK-3 Inhibitor IX or DMSO for a specific duration (e.g., 4-24 hours).

-

Lyse the cells and collect the total protein lysates.

-

Determine the protein concentration of each lysate.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate it with the primary antibody against β-catenin.

-

Wash the membrane and incubate it with the HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities to determine the relative levels of β-catenin accumulation.

-

Signaling Pathways and Mechanism of Action

GSK-3 is a central node in several critical signaling pathways. GSK-3 Inhibitor IX exerts its effects by inhibiting the kinase activity of GSK-3, thereby modulating these pathways.

Wnt/β-Catenin Signaling Pathway

In the absence of a Wnt ligand, GSK-3 is part of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. GSK-3 Inhibitor IX inhibits this phosphorylation, leading to the stabilization and accumulation of β-catenin in the cytoplasm. The stabilized β-catenin then translocates to the nucleus, where it activates the transcription of Wnt target genes.

Caption: Wnt/β-Catenin signaling pathway and the inhibitory effect of GSK-3 Inhibitor IX.

Insulin Signaling Pathway

In the insulin signaling pathway, the activation of Akt (also known as Protein Kinase B) leads to the inhibitory phosphorylation of GSK-3 at Serine 9 (for GSK-3β) or Serine 21 (for GSK-3α). This inactivation of GSK-3 allows for the dephosphorylation and activation of glycogen synthase, promoting glycogen synthesis. GSK-3 Inhibitor IX mimics the effect of insulin signaling on GSK-3 by directly inhibiting its activity.

Caption: Insulin signaling pathway and the role of GSK-3 and its inhibitor.

Hedgehog Signaling Pathway

In the absence of the Hedgehog ligand, GSK-3, along with other kinases, phosphorylates the transcription factor Gli, leading to its cleavage into a repressor form. Upon Hedgehog binding to its receptor Patched, Smoothened is activated, leading to the inhibition of the kinase complex containing GSK-3. This allows the full-length Gli to translocate to the nucleus and act as a transcriptional activator. GSK-3 Inhibitor IX can potentiate Hedgehog signaling by directly inhibiting GSK-3.

Caption: Hedgehog signaling pathway and the effect of GSK-3 inhibition.

Conclusion

GSK-3 Inhibitor IX (BIO) has emerged as a cornerstone tool for researchers studying the multifaceted roles of GSK-3. Its discovery, rooted in the rich history of natural product chemistry, and its subsequent characterization have provided invaluable insights into the intricate signaling networks that govern cellular function. The detailed experimental protocols and understanding of its mechanism of action presented in this guide are intended to empower researchers, scientists, and drug development professionals in their pursuit of novel therapeutic strategies targeting GSK-3 and its associated pathways. The continued investigation of GSK-3 inhibitors like BIO holds significant promise for the development of new treatments for a wide range of human diseases.

References

GSK-3 Inhibitor IX (BIO): A Technical Guide to its Role in the Wnt Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of GSK-3 Inhibitor IX, also known as 6-Bromoindirubin-3'-oxime (BIO), and its pivotal role as a modulator of the Wnt signaling pathway. This document details its mechanism of action, quantitative efficacy, and relevant experimental protocols, serving as a comprehensive resource for professionals in life sciences research and drug development.

Introduction: GSK-3 and the Canonical Wnt Signaling Pathway

Glycogen Synthase Kinase 3 (GSK-3) is a constitutively active serine/threonine kinase that acts as a crucial negative regulator in the canonical Wnt signaling pathway.[1] In the absence of a Wnt ligand (the "OFF" state), GSK-3 is part of a "destruction complex" that also includes Axin, Adenomatous Polyposis Coli (APC), and Casein Kinase 1 (CK1).[2][3] This complex facilitates the sequential phosphorylation of β-catenin, a key downstream effector. This phosphorylation marks β-catenin for ubiquitination and subsequent degradation by the proteasome, keeping its cytoplasmic levels low and preventing the activation of Wnt target genes.[2]

Upon binding of a Wnt ligand to its Frizzled (Fzd) and LRP5/6 co-receptors (the "ON" state), the destruction complex is inactivated.[4] This prevents the phosphorylation and degradation of β-catenin, allowing it to accumulate in the cytoplasm and translocate to the nucleus.[4][5] In the nucleus, β-catenin partners with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes, which are involved in critical cellular processes like proliferation, differentiation, and cell fate determination.

GSK-3 Inhibitor IX (BIO): A Potent Modulator of Wnt Signaling

GSK-3 Inhibitor IX, or BIO, is a cell-permeable bis-indolo compound derived from an indirubin, a natural product found in "Tyrian purple" dye.[6][7] It functions as a highly potent, selective, reversible, and ATP-competitive inhibitor of GSK-3α and GSK-3β.[6][8] By directly inhibiting the kinase activity of GSK-3, BIO effectively mimics the activation of the Wnt signaling pathway, making it an invaluable tool for studying Wnt-dependent processes and a lead compound in drug discovery.[6][8]

Mechanism of Action of GSK-3 Inhibitor IX

As an ATP-competitive inhibitor, BIO binds to the ATP-binding pocket of GSK-3, preventing the kinase from utilizing ATP to phosphorylate its substrates.[6][9] In the context of the Wnt pathway, this action has a direct and profound effect:

-

Inhibition of β-Catenin Phosphorylation : By inactivating GSK-3, BIO blocks the phosphorylation of β-catenin at key serine and threonine residues (S33, S37, and T41).[2]

-

Stabilization and Accumulation of β-Catenin : Unphosphorylated β-catenin is not recognized by the ubiquitin ligase machinery and thus evades proteasomal degradation.[2] This leads to its rapid stabilization and accumulation in the cytoplasm.

-

Nuclear Translocation and Gene Activation : The accumulated β-catenin translocates to the nucleus, where it binds to TCF/LEF transcription factors to initiate the transcription of Wnt target genes.[4][5]

This mechanism allows researchers to pharmacologically activate the Wnt pathway with high temporal control, bypassing the need for Wnt ligands or genetic manipulation.

Figure 1: Mechanism of GSK-3 Inhibitor IX in the Wnt pathway.

Quantitative Data and Physicochemical Properties

The efficacy and selectivity of an inhibitor are defined by its half-maximal inhibitory concentration (IC₅₀). GSK-3 Inhibitor IX is highly potent against GSK-3 and shows significant selectivity over other kinases.

Table 1: Inhibitory Activity of GSK-3 Inhibitor IX (BIO)

| Target Kinase | IC₅₀ (nM) | Reference(s) |

|---|---|---|

| GSK-3α/β | 5 | [6][8][9] |

| CDK5/p25 | 83 | [7][8] |

| CDK1/cyclin B | 320 | [8][9] |

| CDK2/cyclin A | 300 | [8] |

| CDK4/cyclin D1 | 10,000 | [7][8] |

| JAK1 | 1,500 | [6] |

| JAK2 | 8,000 | [6] |

| JAK3 | 500 | [6] |

| TYK2 | 30 | [6] |

| Other Kinases (MAPK, PKA, PKC, etc.) | ≥ 10,000 |[7][8] |

Table 2: Physicochemical and Handling Information

| Property | Value | Reference(s) |

|---|---|---|

| Synonyms | 6-Bromoindirubin-3'-oxime, BIO | [6][10] |

| CAS Number | 667463-62-9 | [10] |

| Molecular Formula | C₁₆H₁₀BrN₃O₂ | [10] |

| Molecular Weight | 356.17 g/mol | [10] |

| Appearance | Purple solid | [10] |

| Solubility | DMSO: ~10 mg/mLEthanol: ~21 mg/mL | [7][9][10] |

| Storage | Store powder at -20°C for up to 3 years. Store solutions at -80°C for up to 1 year. | [9] |

| Reconstitution | For a 10 mM stock solution, add 2.81 mL of DMSO to 10 mg of powder. Aliquot and freeze at -20°C or -80°C. |[8] |

Experimental Protocols

To assess the functional consequences of GSK-3 inhibition by BIO, several standard cell-based assays are employed. Below are detailed protocols for a TCF/LEF reporter assay and Western blot analysis.

This assay quantifies the activation of the canonical Wnt pathway by measuring the transcriptional activity of the β-catenin/TCF/LEF complex.

A. Materials and Reagents

-

HEK293T or other suitable cell line

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

pTOPFLASH (contains TCF/LEF binding sites driving luciferase) and pFOPFLASH (mutated binding sites, negative control) reporter plasmids

-

Renilla luciferase plasmid (e.g., pRL-TK) for transfection normalization

-

Transfection reagent (e.g., Lipofectamine 3000)

-

GSK-3 Inhibitor IX (BIO), dissolved in DMSO

-

Dual-Luciferase Reporter Assay System

-

Luminometer

B. Cell Culture and Transfection

-

Seed HEK293T cells in a 24-well plate at a density of 5 x 10⁴ cells/well. Allow cells to adhere overnight.

-

For each well, prepare a transfection mix containing:

-

200 ng pTOPFLASH or pFOPFLASH plasmid

-

20 ng Renilla luciferase plasmid

-

-

Perform transfection according to the manufacturer's protocol.

-

Incubate for 24 hours post-transfection.

C. Treatment with GSK-3 Inhibitor IX

-

Prepare serial dilutions of BIO in cell culture medium (e.g., 0.1, 0.5, 1, 5, 10 µM). Include a DMSO vehicle control.

-

Replace the medium in each well with the BIO-containing medium.

-

Incubate for the desired time period (typically 8-24 hours).[11][12]

D. Luciferase Assay

-

Wash cells once with PBS.

-

Lyse the cells using 1X Passive Lysis Buffer from the assay kit.

-

Transfer 20 µL of lysate to a white 96-well plate.

-

Measure Firefly luciferase activity, followed by Renilla luciferase activity, using a luminometer and the assay kit reagents.

E. Data Analysis

-

Calculate the ratio of Firefly to Renilla luciferase activity for each well to normalize for transfection efficiency.

-

Express the results as fold-change relative to the DMSO vehicle control.

This protocol is used to visualize the stabilization of β-catenin following BIO treatment.

A. Materials and Reagents

-

Cells and culture reagents as above

-

GSK-3 Inhibitor IX (BIO)

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Primary antibodies: anti-total β-catenin, anti-active (non-phospho) β-catenin, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

ECL Western Blotting Substrate

B. Cell Lysis and Protein Quantification

-

Seed cells in a 6-well plate and grow to ~80% confluency.

-

Treat cells with desired concentrations of BIO or DMSO vehicle for 4-8 hours.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Clear the lysate by centrifugation and collect the supernatant.

-

Determine protein concentration using the BCA assay.

C. SDS-PAGE and Immunoblotting

-

Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibody overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and apply ECL substrate.

-

Visualize bands using a chemiluminescence imaging system.

Figure 2: Experimental workflow for a TCF/LEF reporter assay.

Applications in Research and Drug Development

GSK-3 Inhibitor IX is a cornerstone tool in several research areas:

-

Wnt Pathway Research : It provides a reliable method to activate the Wnt pathway to study its downstream targets and cellular effects, such as cell proliferation and differentiation.[4][13]

-

Stem Cell Biology : BIO has been instrumental in maintaining the pluripotency and self-renewal of both human and mouse embryonic stem cells (ESCs) by activating Wnt signaling.[6][8] It is also used in protocols to direct the differentiation of stem cells into specific lineages, such as functional hepatocytes.[14]

-

Disease Modeling : As dysregulation of Wnt signaling is implicated in cancer and neurodegenerative diseases like Alzheimer's, BIO is used to model these conditions in vitro.[1][15]

-

Drug Discovery : While BIO itself has limitations for therapeutic use, it serves as a critical reference compound and a chemical scaffold for the development of more specific and drug-like GSK-3 inhibitors for clinical applications.[16][17] The development of GSK-3 inhibitors remains an active area of research for treating cancer, bipolar disorder, and Alzheimer's disease.[16][18]

References

- 1. Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Multifaceted roles of GSK-3 and Wnt/β-catenin in hematopoiesis and leukemogenesis: opportunities for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | GSK-3 and Wnt Signaling in Neurogenesis and Bipolar Disorder [frontiersin.org]

- 4. Activation of β-catenin signalling by GSK-3 inhibition increases p-glycoprotein expression in brain endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GSK3: a multifaceted kinase in Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. caymanchem.com [caymanchem.com]

- 8. GSK-3 Inhibitor IX - CAS 667463-62-9 - Calbiochem | 361550 [merckmillipore.com]

- 9. GSK 3 Inhibitor IX | CDK | Tyrosine Kinases | GSK-3 | TargetMol [targetmol.com]

- 10. GSK-3 Inhibitor IX [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Activation of beta-catenin signalling by GSK-3 inhibition increases p-glycoprotein expression in brain endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Activation of Wnt/β-catenin signalling via GSK3 inhibitors direct differentiation of human adipose stem cells into functional hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Conundrum of GSK3 Inhibitors: Is it the Dawn of a New Beginning? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward [frontiersin.org]

- 18. What GSK-3 inhibitors are in clinical trials currently? [synapse.patsnap.com]

An In-depth Technical Guide to GSK-3 Inhibitor IX and β-Catenin Stabilization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycogen Synthase Kinase 3 (GSK-3) is a constitutively active serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell proliferation, differentiation, and apoptosis. A key function of GSK-3 is its role as a negative regulator in the canonical Wnt signaling pathway. In the absence of a Wnt ligand, GSK-3 phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. GSK-3 Inhibitor IX, also known as 6-bromoindirubin-3'-oxime (BIO), is a potent, selective, and reversible ATP-competitive inhibitor of GSK-3α and GSK-3β. By inhibiting GSK-3, this small molecule mimics the effect of Wnt signaling, leading to the stabilization and nuclear accumulation of β-catenin. This, in turn, activates the transcription of Wnt target genes. This technical guide provides a comprehensive overview of GSK-3 Inhibitor IX, its mechanism of action, detailed experimental protocols for its use, and a summary of its quantitative effects on β-catenin stabilization.

Mechanism of Action

GSK-3 Inhibitor IX specifically targets the ATP-binding pocket of GSK-3α and GSK-3β, preventing the transfer of a phosphate group to its substrates. This inhibition is highly selective for GSK-3, with a significantly lower affinity for other kinases. The primary consequence of GSK-3 inhibition in the context of the Wnt pathway is the cessation of β-catenin phosphorylation. Unphosphorylated β-catenin is no longer recognized by the β-TrCP ubiquitin ligase complex, thus escaping proteasomal degradation. This leads to the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus, where it partners with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to initiate the expression of Wnt-responsive genes.

Data Presentation: Quantitative Effects of GSK-3 Inhibitor IX

The following tables summarize the quantitative data regarding the inhibitory activity of GSK-3 Inhibitor IX and its effect on β-catenin stabilization.

| Parameter | Value | Reference |

| IC50 (GSK-3α/β) | 5 nM | [1] |

| IC50 (CDK5) | 83 nM | [1] |

| IC50 (CDK1/cyclin B) | 320 nM | [1] |

Table 1: In vitro inhibitory activity of GSK-3 Inhibitor IX.

| Cell Line | Inhibitor Concentration | Treatment Duration | β-Catenin Stabilization (Fold Increase) | Reference |

| hCMEC/D3 (human cerebral microvascular endothelial cells) | 1 µM | 16 hours | 1.55 | [2] |

| hMADS (human multipotent adipose-derived stem) cells | 0.5 µM | 24 hours | Nuclear translocation observed | [3] |

| Mouse L-cells | Not specified | 8 hours | Accumulation prevented by co-treatment with a β-catenin degradation inducer | [4] |

Table 2: Effect of GSK-3 Inhibitor IX on β-catenin stabilization in various cell lines.

| Cell Line | Inhibitor Concentration | Treatment Duration | Observation | Reference |

| hCMEC/D3 | 0.5 µM | 16 hours | 45% of cells with nuclear/perinuclear β-catenin | [2] |

| hCMEC/D3 | 1 µM | 16 hours | 57% of cells with nuclear/perinuclear β-catenin | [2] |

Table 3: Nuclear translocation of β-catenin induced by GSK-3 Inhibitor IX.

Mandatory Visualizations

References

- 1. selleckchem.com [selleckchem.com]

- 2. Activation of β-catenin signalling by GSK-3 inhibition increases p-glycoprotein expression in brain endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A Useful Approach To Identify Novel Small Molecule Inhibitors Of Wnt-Dependent Transcription - PMC [pmc.ncbi.nlm.nih.gov]

The Role of GSK-3 Inhibitor IX in Upholding Stem Cell Pluripotency: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate mechanisms governing stem cell self-renewal and pluripotency are of paramount interest in regenerative medicine and developmental biology. A key player in this regulatory network is Glycogen Synthase Kinase 3 (GSK-3), a serine/threonine kinase involved in a multitude of cellular processes. Pharmacological inhibition of GSK-3 has emerged as a powerful tool to maintain the undifferentiated state of embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs). This technical guide provides an in-depth exploration of the effects of GSK-3 Inhibitor IX, a potent and selective inhibitor of GSK-3, on stem cell pluripotency. We will delve into its mechanism of action, present quantitative data on its effects, provide detailed experimental protocols, and visualize the key signaling pathways involved.

Core Mechanism of Action: The Wnt/β-catenin Signaling Pathway

GSK-3 is a critical negative regulator of the canonical Wnt/β-catenin signaling pathway. In the absence of a Wnt ligand, GSK-3, as part of a destruction complex with Axin, APC, and CK1, phosphorylates β-catenin. This phosphorylation event targets β-catenin for ubiquitination and subsequent proteasomal degradation. Consequently, the levels of cytoplasmic β-catenin are kept low, and Wnt target genes remain inactive.

GSK-3 Inhibitor IX, a cell-permeable indirubin derivative, acts as an ATP-competitive inhibitor of GSK-3β. By inhibiting GSK-3, it prevents the phosphorylation and subsequent degradation of β-catenin. This leads to the accumulation of β-catenin in the cytoplasm and its translocation to the nucleus. In the nucleus, β-catenin associates with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the expression of target genes that are crucial for maintaining pluripotency and promoting self-renewal.[1]

Beyond the Wnt/β-catenin pathway, inhibition of GSK-3 has also been shown to contribute to the maintenance of pluripotency by enhancing the protein levels of key transcriptional regulators of the pluripotency network, notably Nanog, Tbx3, and c-Myc.[2] This effect is, at least in part, mediated through the enhancement of protein translation.

Quantitative Data on the Effect of GSK-3 Inhibitor IX on Pluripotency Markers

The following table summarizes the quantitative effects of GSK-3 Inhibitor IX on the expression of key pluripotency and self-renewal markers in immortalized pancreatic mesenchymal stem cells (iPMSCs).

| Marker | Assay | Treatment | Time Point | Result | Reference |

| PDX1 | qRT-PCR | GSK-3 Inhibitor IX | 24, 48, 72h | Up-regulated trend | [1] |

| c-Myc | qRT-PCR | GSK-3 Inhibitor IX | 24, 48, 72h | Up-regulated trend | [1] |

| PCNA | qRT-PCR | GSK-3 Inhibitor IX | 24, 48, 72h | Up-regulated trend | [1] |

| TERT | qRT-PCR | GSK-3 Inhibitor IX | 24, 48, 72h | Up-regulated trend | [1] |

| PDX1 | Western Blot | GSK-3 Inhibitor IX | 24, 48, 72h | Upward trend | [1] |

| PCNA | Western Blot | GSK-3 Inhibitor IX | 24, 48, 72h | Upward trend | [1] |

| c-Myc | Western Blot | GSK-3 Inhibitor IX | 24, 48, 72h | Upward trend | [1] |

| TERT | Western Blot | GSK-3 Inhibitor IX | 24, 48, 72h | Upward trend | [1] |

Experimental Protocols

Alkaline Phosphatase Staining for Pluripotency Assessment

Alkaline phosphatase (AP) is a hallmark of undifferentiated pluripotent stem cells. This protocol outlines the steps for staining stem cell colonies to assess their pluripotency status following treatment with GSK-3 Inhibitor IX.

Materials:

-

Stem cells cultured with or without GSK-3 Inhibitor IX

-

Phosphate-Buffered Saline (PBS)

-

Fixative solution: 4% paraformaldehyde in PBS

-

Alkaline Phosphatase Staining Kit (e.g., from Millipore or Abcam) containing:

-

Naphthol/Fast Red Violet solution (or similar substrate/chromogen)

-

Water

-

-

Light microscope

Procedure:

-

Cell Culture: Culture stem cells on a suitable matrix (e.g., Matrigel or feeder cells) in a multi-well plate. Include a control group cultured without GSK-3 Inhibitor IX.

-

Aspirate Medium: Carefully aspirate the culture medium from the wells.

-

Wash: Gently wash the cells once with PBS.

-

Fixation: Add the fixative solution to each well and incubate for 2 minutes at room temperature.

-

Wash: Aspirate the fixative and wash the cells twice with PBS.

-

Staining: Prepare the AP staining solution according to the manufacturer's instructions. Typically, this involves mixing the Naphthol and Fast Red Violet solutions.

-

Incubation: Add the staining solution to each well and incubate at room temperature in the dark for 15 minutes.

-

Observation: Aspirate the staining solution and add PBS to the wells. Observe the cells under a light microscope. Pluripotent colonies will stain red or purple.

-

Quantification (Optional): The number of AP-positive colonies can be counted and expressed as a percentage of the total number of colonies.

Immunocytochemistry for Pluripotency Markers (Oct4, Sox2, Nanog)

This protocol details the procedure for detecting the expression of key pluripotency transcription factors (Oct4, Sox2, and Nanog) in stem cells treated with GSK-3 Inhibitor IX using immunofluorescence.

Materials:

-

Stem cells cultured on coverslips or in imaging-compatible plates

-

Phosphate-Buffered Saline (PBS)

-

Fixation Buffer: 4% Paraformaldehyde in PBS

-

Permeabilization Buffer: 0.1% Triton X-100 in PBS

-

Blocking Buffer: 5% Normal Goat Serum (or other appropriate serum) in PBS

-

Primary Antibodies: Anti-Oct4, Anti-Sox2, Anti-Nanog (from a reliable supplier)

-

Fluorophore-conjugated Secondary Antibodies (e.g., Alexa Fluor 488, 594, 647)

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Mounting Medium

-

Fluorescence Microscope

Procedure:

-

Cell Culture and Fixation:

-

Culture stem cells on coverslips or in imaging plates with and without GSK-3 Inhibitor IX.

-

Aspirate the culture medium and wash the cells gently with PBS.

-

Fix the cells with 4% Paraformaldehyde for 15-20 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Permeabilization and Blocking:

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibodies (anti-Oct4, anti-Sox2, anti-Nanog) to their optimal concentrations in the Blocking Buffer.

-

Incubate the cells with the primary antibody solution overnight at 4°C.

-

-

Secondary Antibody Incubation:

-

Wash the cells three times with PBS.

-

Dilute the appropriate fluorophore-conjugated secondary antibodies in Blocking Buffer.

-

Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

-

-

Nuclear Staining and Mounting:

-

Wash the cells three times with PBS.

-

Incubate the cells with DAPI solution for 5-10 minutes to stain the nuclei.

-

Wash the cells twice with PBS.

-

Mount the coverslips onto microscope slides using a mounting medium.

-

-

Imaging and Analysis:

-

Visualize the cells using a fluorescence microscope with the appropriate filter sets.

-

Capture images and analyze the expression and localization of the pluripotency markers. The intensity of the fluorescence can be quantified using image analysis software.

-

Embryoid Body Formation Assay

Embryoid bodies (EBs) are three-dimensional aggregates of pluripotent stem cells that can differentiate into all three germ layers. This assay assesses the pluripotency of stem cells maintained with GSK-3 Inhibitor IX by evaluating their differentiation potential.

Materials:

-

Stem cells cultured with GSK-3 Inhibitor IX

-

Stem cell dissociation reagent (e.g., Dispase, Accutase)

-

EB formation medium (e.g., DMEM/F12, 20% KnockOut Serum Replacement, 1% Non-Essential Amino Acids, 1% GlutaMAX, 0.1 mM β-mercaptoethanol)

-

Low-attachment culture dishes

-

Optional: GSK-3 Inhibitor IX to be included in the EB formation medium for the initial phase.

Procedure:

-

Cell Dissociation:

-

Treat the stem cell colonies with a dissociation reagent to obtain small clumps of cells.

-

-

Initiation of EB Formation (Hanging Drop Method):

-

Resuspend the cell clumps in EB formation medium. To test the direct effect of GSK-3 Inhibitor IX on differentiation, one condition can include the inhibitor in the EB medium for the first 2-4 days.

-

Dispense small droplets (e.g., 20 µL) of the cell suspension onto the lid of a non-adherent petri dish.

-

Invert the lid over a petri dish containing PBS to maintain humidity.

-

Incubate for 2-4 days, allowing the cells to aggregate and form EBs.

-

-

Suspension Culture:

-

After 2-4 days, gently wash the EBs from the lid and transfer them to a low-attachment culture dish containing fresh EB formation medium (without GSK-3 Inhibitor IX).

-

Continue to culture the EBs in suspension for an additional 4-8 days. Change the medium every 2 days.

-

-

Plating and Differentiation:

-

Transfer the EBs to gelatin-coated tissue culture plates to allow them to attach.

-

Culture the attached EBs for another 7-14 days to allow for further differentiation and the outgrowth of various cell types.

-

-

Analysis of Differentiation:

-

Assess the presence of cells from the three germ layers (ectoderm, mesoderm, and endoderm) by immunocytochemistry for lineage-specific markers (e.g., β-III tubulin for ectoderm, α-smooth muscle actin for mesoderm, and α-fetoprotein for endoderm).

-

Visualizations: Signaling Pathways and Experimental Workflows

Caption: The canonical Wnt/β-catenin signaling pathway and the role of GSK-3 Inhibitor IX.

Caption: A typical experimental workflow for assessing the effect of GSK-3 Inhibitor IX.

Conclusion

GSK-3 Inhibitor IX is a valuable tool for researchers studying stem cell biology and for the development of cell-based therapies. Its ability to maintain stem cell pluripotency, primarily through the activation of the Wnt/β-catenin signaling pathway and by modulating the levels of key pluripotency transcription factors, makes it an important component of many stem cell culture protocols. The experimental procedures outlined in this guide provide a framework for assessing the efficacy of GSK-3 Inhibitor IX in maintaining the undifferentiated state of pluripotent stem cells. Further research into the nuanced effects of GSK-3 inhibition on different stem cell populations will continue to advance our understanding of pluripotency and inform the development of novel therapeutic strategies.

References

GSK-3 Inhibitor IX in Cancer Research: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Applications and Methodologies of GSK-3 Inhibitor IX in Oncology.

Glycogen Synthase Kinase 3 (GSK-3) is a constitutively active serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, proliferation, differentiation, and apoptosis. Its dysregulation is implicated in the pathogenesis of numerous diseases, including cancer. GSK-3 Inhibitor IX, also known as 6-Bromoindirubin-3'-oxime (BIO), is a potent and selective, ATP-competitive inhibitor of GSK-3. This technical guide provides a comprehensive overview of GSK-3 Inhibitor IX's application in cancer research, detailing its mechanism of action, effects on various cancer models, and associated experimental protocols.

Data Presentation

Inhibitory Activity of GSK-3 Inhibitor IX (BIO)

GSK-3 Inhibitor IX (BIO) is a highly potent inhibitor of GSK-3α and GSK-3β isoforms. Its selectivity has been characterized against other kinases, demonstrating a favorable profile for its use as a specific GSK-3 inhibitor in research settings.[1][2][3][4]

| Target | IC50 | Reference(s) |

| GSK-3α/β | 5 nM | [1][3][4] |

| CDK1/cyclin B | 320 nM | |

| CDK5/p35 | 83 nM | |

| TYK2 | 30 nM | [2] |

Cellular Effects of GSK-3 Inhibitor IX (BIO) in Cancer Cell Lines

Treatment with GSK-3 Inhibitor IX has been shown to elicit significant anti-cancer effects in a variety of human cancer cell lines. These effects are dose-dependent and include the induction of apoptosis and cell cycle arrest.[5][6][7]

| Cell Line | Cancer Type | Concentration Range | Observed Effects | Reference(s) |

| U-87 MG | Glioblastoma Multiforme | 0.5 - 2.5 µM | Cytotoxicity, Apoptosis Induction, G2/M Phase Arrest, Increased Caspase-3 & -8 expression | [5] |

| MV4-11 | Acute Myeloid Leukemia (with FLT3-ITD) | 2 µM | Suppression of proliferation, G1 Phase Arrest, Apoptosis Induction (increased cleaved Caspase-3) | [6] |

| CD133+/CD44+ | Prostate Cancer Stem Cells | 2.5 - 10 µM | Apoptosis Induction, G0/G1 Phase Arrest | [7] |

| Various Leukemia Cell Lines | Leukemia | Not Specified | Apoptosis, G2/M Phase Arrest | [8] |

Signaling Pathways and Experimental Workflows

Wnt/β-catenin Signaling Pathway

In the canonical Wnt signaling pathway, GSK-3 is a key component of the "destruction complex" which phosphorylates β-catenin, targeting it for proteasomal degradation. Inhibition of GSK-3 by Inhibitor IX prevents this phosphorylation, leading to the stabilization and nuclear translocation of β-catenin, which then modulates gene transcription.

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of GSK-3 Inhibitor IX.

PI3K/Akt/GSK-3 Signaling Pathway

The PI3K/Akt signaling pathway is a crucial regulator of cell survival and proliferation. Akt, a serine/threonine kinase, can phosphorylate and inactivate GSK-3. This pathway is often hyperactivated in cancer. Understanding the interplay between this pathway and direct GSK-3 inhibition is critical for elucidating the full effects of GSK-3 Inhibitor IX.

References

- 1. GSK 3 Inhibitor IX | CDK | Tyrosine Kinases | GSK-3 | TargetMol [targetmol.com]

- 2. rsc.org [rsc.org]

- 3. GSK-3 Inhibition | GSK-3 Inhibitor Review [selleckchem.com]

- 4. GSK-3 Inhibitor IX [sigmaaldrich.com]

- 5. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GSK3 inhibitor suppresses cell growth and metabolic process in FLT3-ITD leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. GSK-3 as potential target for therapeutic intervention in cancer - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to GSK-3 Inhibitor IX in Neurodegenerative Disease Models

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Glycogen Synthase Kinase-3 (GSK-3) Inhibitor IX, also known as 6-Bromoindirubin-3'-oxime (BIO), a significant tool compound in the study of neurodegenerative disease models. Given the central role of GSK-3 in the pathology of diseases like Alzheimer's, Parkinson's, and other tauopathies, highly selective inhibitors are critical for elucidating disease mechanisms and exploring therapeutic strategies.

Glycogen synthase kinase-3 is a constitutively active serine/threonine kinase that acts as a pivotal negative regulator in numerous signaling pathways, including insulin and Wnt/β-catenin signaling.[1] Its dysregulation is implicated in the hyperphosphorylation of tau protein, leading to neurofibrillary tangles (NFTs), and in the modulation of amyloid-β (Aβ) production—two primary hallmarks of Alzheimer's disease.[2][3][4][5] GSK-3's extensive involvement in cellular processes, from metabolism and gene transcription to apoptosis and neuroplasticity, makes it a compelling, albeit complex, therapeutic target.[1][6]

GSK-3 Inhibitor IX (BIO) is a potent, selective, and ATP-competitive inhibitor of the GSK-3α and GSK-3β isoforms.[7][8] Its utility in preclinical research lies in its ability to mimic Wnt signaling and maintain the pluripotency of embryonic stem cells by preventing the phosphorylation and subsequent degradation of β-catenin.[7] In the context of neurodegeneration, its primary value is in modeling the effects of GSK-3 inhibition on disease-specific pathological markers.

Quantitative Data and Kinase Selectivity

The efficacy and selectivity of a kinase inhibitor are paramount for its use as a research tool. GSK-3 Inhibitor IX demonstrates high potency for its primary target, with significant selectivity against other kinases such as CDK5, which is also implicated in tau phosphorylation.

| Target Kinase | Inhibitor | IC50 (nM) | Inhibition Mode | Reference |

| GSK-3α/β | GSK-3 Inhibitor IX (BIO) | 5 | ATP-competitive | [7][8][9] |

| CDK1/cyclin B | GSK-3 Inhibitor IX (BIO) | 320 | ATP-competitive | [7][9] |

| CDK5 | GSK-3 Inhibitor IX (BIO) | 80-83 | ATP-competitive | [7][9] |

Table 1: In vitro kinase inhibition profile of GSK-3 Inhibitor IX (BIO). IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Core Signaling Pathway and Mechanism of Action

GSK-3 is a critical downstream node in multiple signaling cascades. In neurodegenerative contexts, its hyperactivity is a central pathological feature. The diagram below illustrates the canonical Wnt signaling pathway and the mechanism by which GSK-3 Inhibitor IX exerts its effects, ultimately preventing tau hyperphosphorylation and modulating APP processing.

Caption: GSK-3β signaling in the context of Wnt pathway and Alzheimer's Disease pathology.

Experimental Protocols and Methodologies

The evaluation of GSK-3 inhibitors in neurodegenerative models involves a tiered approach, from initial enzymatic assays to cell-based models and finally to in vivo animal studies.

In Vitro Kinase Assay Protocol

This protocol is designed to determine the IC50 value of GSK-3 Inhibitor IX against purified GSK-3β.

-

Objective: To quantify the potency of GSK-3 Inhibitor IX.

-

Materials:

-

Purified recombinant human GSK-3β enzyme.

-

GS-1 peptide (a specific GSK-3 substrate).

-

[γ-³²P]ATP (radiolabeled ATP for tracking phosphorylation).

-

Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

-

GSK-3 Inhibitor IX (dissolved in DMSO).

-

P81 phosphocellulose paper and scintillation fluid.

-

-

Procedure:

-

Prepare serial dilutions of GSK-3 Inhibitor IX in DMSO, with a final DMSO concentration kept constant across all assays (typically ≤1%).

-

In a microtiter plate, combine the GSK-3β enzyme, kinase assay buffer, and the specific substrate peptide (GS-1).

-

Add the diluted GSK-3 Inhibitor IX or DMSO (vehicle control) to the respective wells.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 20-30 minutes).

-

Stop the reaction by spotting aliquots of the mixture onto P81 phosphocellulose paper.

-

Wash the P81 papers extensively in phosphoric acid solution to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity on the papers using a scintillation counter.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[9]

-

Cell-Based Tau Phosphorylation Assay

This assay assesses the ability of GSK-3 Inhibitor IX to reduce tau phosphorylation in a cellular context, often using human neuroblastoma cells (e.g., SH-SY5Y) or primary neurons.

-

Objective: To validate the in-cell efficacy of the inhibitor on a key pathological marker.

-

Materials:

-

SH-SY5Y cells or primary cortical neurons.

-

Cell culture medium and supplements.

-

GSK-3 Inhibitor IX.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Primary antibodies against total tau and phospho-tau epitopes (e.g., AT8, PHF-1).

-

Secondary antibodies (HRP-conjugated).

-

Western blot equipment and reagents.

-

-

Procedure:

-

Culture cells to a suitable confluency (e.g., 70-80%).

-

Treat the cells with various concentrations of GSK-3 Inhibitor IX (or vehicle) for a specified time (e.g., 12-24 hours).

-

Harvest the cells and lyse them on ice using lysis buffer.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Perform SDS-PAGE to separate proteins by size, followed by transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against total tau and specific phospho-tau sites overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Quantify band intensities and normalize the phospho-tau signal to the total tau signal to determine the reduction in phosphorylation.

-

Preclinical Evaluation Workflow

The preclinical development path for a compound like GSK-3 Inhibitor IX involves a logical progression from in vitro characterization to in vivo efficacy and safety assessment. This workflow ensures that only promising candidates advance, saving time and resources.

Caption: A typical preclinical cascade for evaluating a GSK-3 inhibitor for neurodegeneration.

Conclusion

GSK-3 Inhibitor IX (BIO) serves as a foundational research tool for dissecting the role of GSK-3 in neurodegenerative diseases. Its high potency and selectivity allow for clear, target-driven hypotheses to be tested in both cellular and animal models. While its properties may not be suitable for therapeutic development in humans, the data generated using this and similar inhibitors have been instrumental in validating GSK-3 as a legitimate therapeutic target. The methodologies and workflows described herein provide a framework for the continued investigation of GSK-3 inhibition as a disease-modifying strategy for Alzheimer's disease and related neurodegenerative disorders.[6][10] The journey of another GSK-3 inhibitor, Tideglusib, through clinical trials, despite mixed results, underscores both the promise and the challenges of targeting this central kinase.[1][11][12][13]

References

- 1. What GSK-3 inhibitors are in clinical trials currently? [synapse.patsnap.com]

- 2. GSK3 inhibitors show benefits in an Alzheimer's disease (AD) model of neurodegeneration but adverse effects in control animals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GSK-3 inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GSK-3 and Tau: A Key Duet in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benthamscience.com [benthamscience.com]

- 6. mdpi.com [mdpi.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. BIO ≥97% (HPLC), solid, GSK-3GSK-3α/β inhibitor, Calbiochem | Sigma-Aldrich [sigmaaldrich.com]

- 9. GSK 3 Inhibitor IX | CDK | Tyrosine Kinases | GSK-3 | TargetMol [targetmol.com]

- 10. Novel Modality of GSK-3 Inhibition For Treating Neurodegeneration [jneurology.com]

- 11. researchgate.net [researchgate.net]

- 12. alzforum.org [alzforum.org]

- 13. a-phase-2-trial-of-the-gsk-3-inhibitor-tideglusib-in-progressive-supranuclear-palsy - Ask this paper | Bohrium [bohrium.com]

Selectivity Profile of GSK-3 Inhibitor IX (BIO)

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of GSK-3 Inhibitor IX, also known as BIO (6-Bromoindirubin-3'-oxime). The document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the detailed biochemical and cellular characteristics of this potent kinase inhibitor.

Introduction

GSK-3 Inhibitor IX (BIO) is a cell-permeable, reversible, and ATP-competitive inhibitor of Glycogen Synthase Kinase-3 (GSK-3).[1][2] It is a potent and selective tool compound widely used in research to study the physiological roles of GSK-3 and to explore its therapeutic potential in various disease models. BIO is a member of the indirubin family of compounds and has been shown to mimic Wnt signaling by inhibiting GSK-3, leading to the stabilization and nuclear translocation of β-catenin.[2][3]

Quantitative Kinase Selectivity Profile

The inhibitory activity of GSK-3 Inhibitor IX (BIO) has been assessed against a panel of protein kinases. The following table summarizes the half-maximal inhibitory concentrations (IC50) of BIO, demonstrating its high potency for GSK-3α and GSK-3β and its selectivity over other kinases.

| Kinase Target | IC50 (nM) | Fold Selectivity vs. GSK-3α/β |

| GSK-3α/β | 5 | 1 |

| CDK5/p25 | 80 - 83 | >16 |

| CDK2/cyclin A | 300 | 60 |

| CDK1/cyclin B | 320 | 64 |

| TYK2 | 30 | 6 |

| JAK3 | 500 | 100 |

| JAK1 | 1500 | 300 |

| JAK2 | 8000 | 1600 |

| CDK4/cyclin D1 | 10,000 | 2000 |

| MAP Kinases | ≥ 10,000 | >2000 |

| PKA | ≥ 10,000 | >2000 |

| PKC isoforms | ≥ 10,000 | >2000 |

| PKG | ≥ 10,000 | >2000 |

| CK | ≥ 10,000 | >2000 |

| IRTK | ≥ 10,000 | >2000 |

Data compiled from multiple sources.[1][2][4]

Experimental Protocols

The following protocols provide a general framework for determining the kinase selectivity profile of inhibitors like GSK-3 Inhibitor IX (BIO).

In Vitro Kinase Assay (General Protocol)

This protocol is based on a radiometric filter binding assay using phosphocellulose paper.

Materials:

-

Kinase of interest (e.g., GSK-3β)

-

Peptide substrate (e.g., a peptide based on human glycogen synthase I)[5]

-

GSK-3 Inhibitor IX (BIO)

-

Kinase reaction buffer (specific composition may vary, but a general buffer can be prepared)

-

[γ-³²P]ATP or [γ-³³P]ATP

-

15 µM ATP solution[4]

-

Whatman P81 phosphocellulose paper[4]

-

Phosphoric acid solution (e.g., 10 ml/liter of water)[4]

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of GSK-3 Inhibitor IX (BIO) in the appropriate solvent (e.g., DMSO).

-